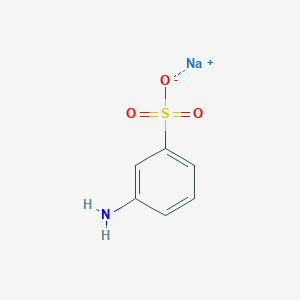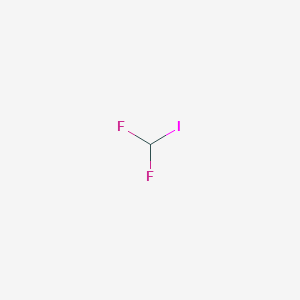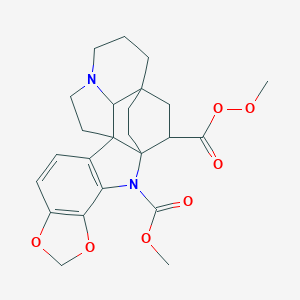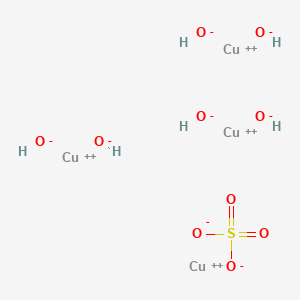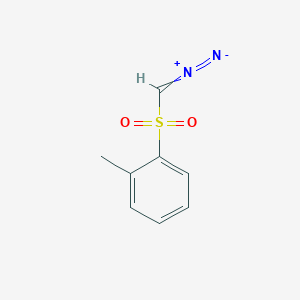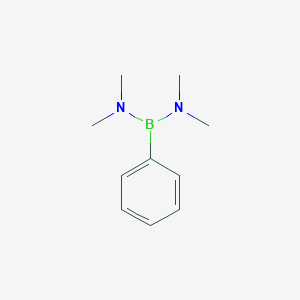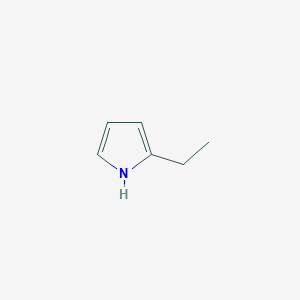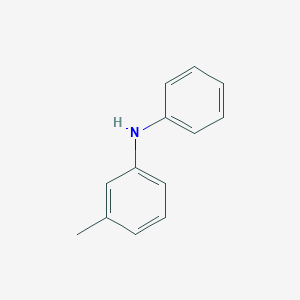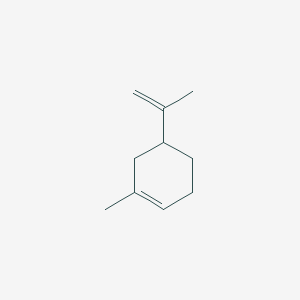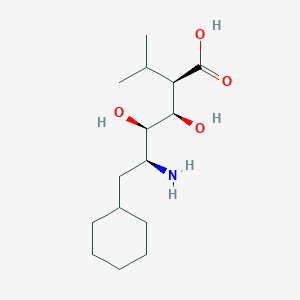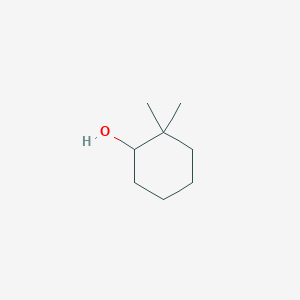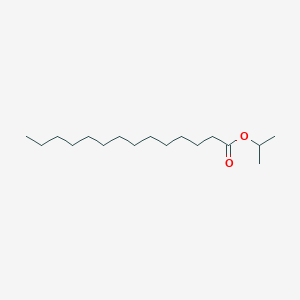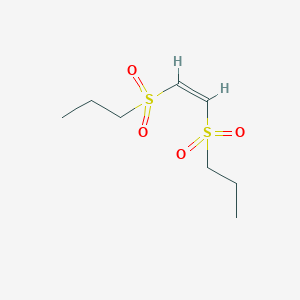
trans-1,2-Bis(propylsulfonyl)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Bis(propylsulfonyl)ethylene, also known as BPSE, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSE is a symmetrical disulfone that has two propyl groups attached to the sulfur atoms on either side of the ethylene bridge. This compound is highly stable and has a low melting point, making it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
Trans-1,2-Bis(propylsulfonyl)ethylene is a crosslinking agent that forms covalent bonds with amino acid residues in proteins and peptides. The sulfur atoms in trans-1,2-Bis(propylsulfonyl)ethylene react with the amino groups of lysine and cysteine residues to form stable sulfonamide and sulfide linkages, respectively. This results in the formation of a network of covalent bonds that stabilizes the protein structure.
Efectos Bioquímicos Y Fisiológicos
Trans-1,2-Bis(propylsulfonyl)ethylene has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. It does not interfere with the biological activity of proteins and has no significant toxicity or immunogenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of trans-1,2-Bis(propylsulfonyl)ethylene in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify. It has a low melting point, which makes it easy to handle and use in various experiments. However, trans-1,2-Bis(propylsulfonyl)ethylene has some limitations. It can only be used with proteins and peptides that have lysine or cysteine residues, which limits its applicability. Additionally, the crosslinking reaction can be affected by pH, temperature, and the presence of other chemicals, which can affect the stability of the crosslinked product.
Direcciones Futuras
There are several future directions for the use of trans-1,2-Bis(propylsulfonyl)ethylene in scientific research. One area of interest is the development of new biomaterials that can be used in tissue engineering and drug delivery applications. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink peptides and proteins to create hydrogels that can mimic the extracellular matrix of various tissues. Another area of interest is the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new diagnostic tools. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink antibodies and antigens to create stable complexes that can be used in various diagnostic assays. Additionally, the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new therapeutics is an area of interest. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink proteins and peptides to create stable complexes that can be used as drugs or drug delivery vehicles.
Métodos De Síntesis
The synthesis of trans-1,2-Bis(propylsulfonyl)ethylene involves the reaction of 1,2-dibromoethane with sodium sulfite in the presence of propyl alcohol. The reaction yields trans-1,2-Bis(propylsulfonyl)ethylene as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Trans-1,2-Bis(propylsulfonyl)ethylene has been widely used in scientific research as a crosslinking agent for proteins and peptides. It has been shown to be effective in stabilizing protein structures and preventing denaturation. trans-1,2-Bis(propylsulfonyl)ethylene has also been used in the development of new biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.
Propiedades
Número CAS |
1113-14-0 |
|---|---|
Nombre del producto |
trans-1,2-Bis(propylsulfonyl)ethylene |
Fórmula molecular |
C8H16O4S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-[(E)-2-propylsulfonylethenyl]sulfonylpropane |
InChI |
InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clave InChI |
YTPMCWYIRHLEGM-BQYQJAHWSA-N |
SMILES isomérico |
CCCS(=O)(=O)/C=C\S(=O)(=O)CCC |
SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
SMILES canónico |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Otros números CAS |
1113-14-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



